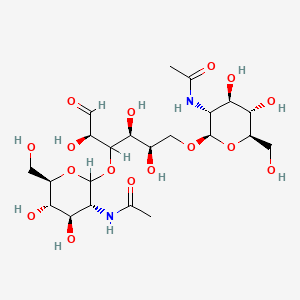
Butylmagnesium chloride
Vue d'ensemble
Description
Butylmagnesium chloride, also known as tert-Butylmagnesium chloride, is a versatile reagent used in synthetic organic chemistry. It is a Grignard reagent, which is a class of organometallic compounds containing a metal-carbon bond. It is a colorless liquid with a pungent odor and is highly flammable. It is used in many laboratory experiments and has numerous applications in scientific research.
Applications De Recherche Scientifique
Grignard Reagent
Butylmagnesium chloride is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used in a variety of chemical reactions, particularly in the pharmaceutical industry for the synthesis of complex organic molecules.
Synthesis of Lithium Tributylmagnesate Complex
Butylmagnesium chloride can be used for the synthesis of lithium tributylmagnesate complex (n-Bu3MgLi) by reacting with n-BuLi . This complex is a useful reagent in synthetic chemistry, particularly in the preparation of organometallic compounds.
Prevention of Passivating Surface Films on Magnesium Electrodes
Butylmagnesium chloride can be used to prevent the formation of passivating surface films on magnesium electrodes . This is particularly useful in electrochemical studies and battery technology where the efficiency of the electrode material is of paramount importance.
Synthesis of Organometallic Compounds
Butylmagnesium chloride is used in the synthesis of various organometallic compounds . These compounds find applications in numerous areas including catalysis, medicinal chemistry, and materials science.
Use in Chemical Research
Due to its reactivity and versatility, butylmagnesium chloride is widely used in chemical research . It is often used in the synthesis of new compounds, mechanistic studies, and the development of new synthetic methodologies.
Orientations Futures
Mécanisme D'action
Target of Action
Butylmagnesium chloride, often referred to as a Grignard reagent, primarily targets organic compounds with reactive functional groups, such as carbonyl groups in aldehydes and ketones . The role of these targets is to undergo nucleophilic addition reactions, where the butylmagnesium chloride acts as a nucleophile and adds to the carbonyl carbon .
Mode of Action
Butylmagnesium chloride interacts with its targets through a process known as nucleophilic addition. The butylmagnesium chloride molecule, being a strong nucleophile, attacks the electrophilic carbon atom of the carbonyl group in aldehydes and ketones . This interaction results in the formation of a new carbon-carbon bond, leading to the generation of secondary and tertiary alcohols .
Biochemical Pathways
The primary biochemical pathway affected by butylmagnesium chloride is the synthesis of alcohols from carbonyl-containing compounds. The downstream effects of this pathway include the production of a wide range of organic compounds, including alcohols, which are essential in various industrial applications, such as the production of pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that butylmagnesium chloride is highly reactive and sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The molecular effect of butylmagnesium chloride’s action is the formation of a new carbon-carbon bond, resulting in the conversion of carbonyl compounds to alcohols . On a cellular level, if butylmagnesium chloride were to come into contact with biological systems, it could potentially react with various biomolecules, although such interactions are generally avoided due to the compound’s reactivity and potential for causing cellular damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of butylmagnesium chloride. For instance, the presence of water or air can lead to the decomposition of butylmagnesium chloride, reducing its effectiveness . Furthermore, the temperature and solvent used can also impact the rate and outcome of the reactions involving butylmagnesium chloride .
Propriétés
IUPAC Name |
magnesium;butane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXHCILOWRXCEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074924 | |
| Record name | Magnesium, butylchloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Magnesium, butylchloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Butylmagnesium chloride | |
CAS RN |
693-04-9 | |
| Record name | Butylmagnesium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, butylchloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, butylchloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,3,3-Trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene;2,4,4-trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B1217526.png)
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]-3-methyl-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1217527.png)




![5-[4-(3,4-Dichloro-2-propylphenoxy)butyl]-2h-tetrazole](/img/structure/B1217535.png)